molecular formula C9H15NO B159540 3,5-Diisopropylisoxazole CAS No. 134651-02-8

3,5-Diisopropylisoxazole

Cat. No. B159540
M. Wt: 153.22 g/mol
InChI Key: CAYLNHONZGDSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diisopropylisoxazole (DIPO) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties. DIPO is a five-membered ring that contains one oxygen and one nitrogen atom in its structure. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism Of Action

The exact mechanism of action of 3,5-Diisopropylisoxazole is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate.

Biochemical And Physiological Effects

3,5-Diisopropylisoxazole has been found to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. Additionally, 3,5-Diisopropylisoxazole has been found to increase the release of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity.

Advantages And Limitations For Lab Experiments

One advantage of using 3,5-Diisopropylisoxazole in lab experiments is its ability to modulate the activity of neurotransmitters, which makes it a useful tool for studying the central nervous system. Additionally, 3,5-Diisopropylisoxazole has been found to have a low toxicity profile, which makes it a safe compound to use in experiments. However, one limitation of using 3,5-Diisopropylisoxazole is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3,5-Diisopropylisoxazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3,5-Diisopropylisoxazole and its effects on neurotransmission. Finally, the development of new synthesis methods for 3,5-Diisopropylisoxazole may allow for its use in a wider range of experimental settings.

Synthesis Methods

3,5-Diisopropylisoxazole can be synthesized through a variety of methods, including the reaction of isoxazole with isopropyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of isoxazole with an isopropyl Grignard reagent.

Scientific Research Applications

3,5-Diisopropylisoxazole has been extensively studied for its potential use in the treatment of various diseases and conditions. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 3,5-Diisopropylisoxazole has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

properties

CAS RN

134651-02-8

Product Name

3,5-Diisopropylisoxazole

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3,5-di(propan-2-yl)-1,2-oxazole

InChI

InChI=1S/C9H15NO/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3

InChI Key

CAYLNHONZGDSMG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=NO1)C(C)C

Canonical SMILES

CC(C)C1=CC(=NO1)C(C)C

synonyms

Isoxazole, 3,5-bis(1-methylethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.